molecular formula C9H18N2OS B2639091 N-tert-butylthiomorpholine-4-carboxamide CAS No. 1592772-78-5

N-tert-butylthiomorpholine-4-carboxamide

Cat. No.: B2639091
CAS No.: 1592772-78-5
M. Wt: 202.32
InChI Key: LKIGGOUJFJFKPG-UHFFFAOYSA-N
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Description

N-tert-butylthiomorpholine-4-carboxamide is a chemical compound with the molecular formula C9H18N2OS It is a thiomorpholine derivative, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The crude product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of the carboxamide group.

    Substitution: Substitution reactions may involve the use of nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N-tert-butylthiomorpholine-4-carboxamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-4-carboxamide: Lacks the tert-butyl group, which may result in different chemical and biological properties.

    N-tert-butylmorpholine-4-carboxamide: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.

Uniqueness

N-tert-butylthiomorpholine-4-carboxamide is unique due to the presence of both the tert-butyl group and the sulfur atom in the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-tert-butylthiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-9(2,3)10-8(12)11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGGOUJFJFKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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